molecular formula C18H19N3O2S B3266574 N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide CAS No. 428857-90-3

N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide

Cat. No.: B3266574
CAS No.: 428857-90-3
M. Wt: 341.4 g/mol
InChI Key: TWZSMTCJFJNSAC-UHFFFAOYSA-N
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Description

N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide is a synthetic organic compound with the molecular formula C18H19N3O2S It is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a butanamidomethanethioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-aminophenylbenzamide: This intermediate is synthesized by reacting 3-nitrobenzoyl chloride with aniline in the presence of a base such as pyridine.

    Reduction of Nitro Group: The nitro group in 3-nitrobenzoyl chloride is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.

    Formation of Butanamidomethanethioyl Intermediate: This intermediate is prepared by reacting butanoyl chloride with thiosemicarbazide.

    Final Coupling Reaction: The butanamidomethanethioyl intermediate is then coupled with 3-aminophenylbenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl, NaBr), alkoxides (e.g., NaOCH3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an enzyme inhibitor or a therapeutic agent.

Comparison with Similar Compounds

N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide can be compared with other similar compounds, such as:

    N-{3-[(butanamidomethanethioyl)amino]phenyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-{3-[(butanamidomethanethioyl)amino]phenyl}propionamide: Similar structure but with a propionamide group.

    N-{3-[(butanamidomethanethioyl)amino]phenyl}butyramide: Similar structure but with a butyramide group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzamide group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[3-(butanoylcarbamothioylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-2-7-16(22)21-18(24)20-15-11-6-10-14(12-15)19-17(23)13-8-4-3-5-9-13/h3-6,8-12H,2,7H2,1H3,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZSMTCJFJNSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide
N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide
N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide
N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide
N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide
N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide

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